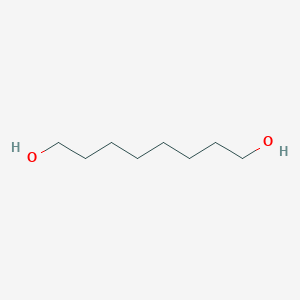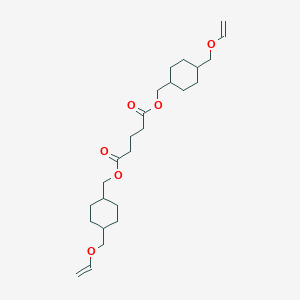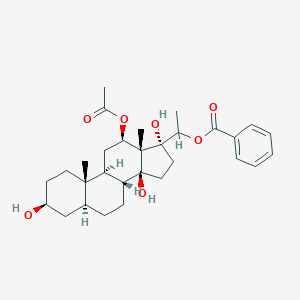
Drevogenin II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Drevogenin II is a steroidal sapogenin that is commonly found in plants of the Asparagus family. It has been studied extensively for its potential use in scientific research due to its unique biochemical and physiological effects. In
Wirkmechanismus
Drevogenin II works by binding to and activating certain receptors in the body, including the estrogen receptor and the glucocorticoid receptor. This activation leads to changes in gene expression and protein synthesis, which can have a variety of effects on cellular processes.
Biochemische Und Physiologische Effekte
Drevogenin II has been shown to have a number of biochemical and physiological effects in vitro and in vivo. These effects include inhibition of cell growth and proliferation, induction of apoptosis, modulation of the immune system, and regulation of lipid metabolism. Additionally, Drevogenin II has been shown to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Drevogenin II in lab experiments is its high purity and stability. This allows for accurate and reproducible results. Additionally, Drevogenin II has a wide range of potential applications in scientific research, making it a versatile tool for studying various cellular processes.
However, there are also some limitations to using Drevogenin II in lab experiments. For example, its effects can vary depending on the cell type and experimental conditions used. Additionally, Drevogenin II can be expensive and difficult to obtain in large quantities.
Zukünftige Richtungen
There are many potential future directions for research on Drevogenin II. One area of interest is its potential use in the treatment of osteoporosis, as it has been shown to have positive effects on bone density. Additionally, further research is needed to fully understand the mechanisms of action of Drevogenin II and its potential applications in various disease states. Finally, the development of new synthesis methods for Drevogenin II could make it more accessible and affordable for scientific research.
In conclusion, Drevogenin II is a steroidal sapogenin with a wide range of potential applications in scientific research. Its unique biochemical and physiological effects make it a versatile tool for studying various cellular processes. While there are some limitations to using Drevogenin II in lab experiments, its high purity and stability make it an attractive option for researchers. Future research on Drevogenin II could lead to new insights into its mechanisms of action and potential therapeutic applications.
Synthesemethoden
Drevogenin II can be synthesized from diosgenin, which is a steroidal sapogenin found in plants such as yams. The synthesis involves several steps, including oxidation, reduction, and acetylation. The final product is a white crystalline powder that is highly pure and stable.
Wissenschaftliche Forschungsanwendungen
Drevogenin II has a wide range of potential applications in scientific research. It has been studied for its effects on cell growth, differentiation, and apoptosis. It has also been shown to have anti-inflammatory and anti-tumor properties. Additionally, Drevogenin II has been studied for its potential use in the treatment of cardiovascular disease and osteoporosis.
Eigenschaften
CAS-Nummer |
125472-06-2 |
|---|---|
Produktname |
Drevogenin II |
Molekularformel |
C30H42O7 |
Molekulargewicht |
514.6 g/mol |
IUPAC-Name |
1-[(3S,5S,8R,9S,10S,12R,13S,14S,17R)-12-acetyloxy-3,14,17-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl benzoate |
InChI |
InChI=1S/C30H42O7/c1-18(36-26(33)20-8-6-5-7-9-20)29(34)14-15-30(35)23-11-10-21-16-22(32)12-13-27(21,3)24(23)17-25(28(29,30)4)37-19(2)31/h5-9,18,21-25,32,34-35H,10-17H2,1-4H3/t18?,21-,22-,23+,24-,25+,27-,28+,29-,30-/m0/s1 |
InChI-Schlüssel |
MIOQFHJTRPQSEN-PCGKZSNXSA-N |
Isomerische SMILES |
CC([C@]1(CC[C@]2([C@@]1([C@@H](C[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)OC(=O)C)C)O)O)OC(=O)C5=CC=CC=C5 |
SMILES |
CC(C1(CCC2(C1(C(CC3C2CCC4C3(CCC(C4)O)C)OC(=O)C)C)O)O)OC(=O)C5=CC=CC=C5 |
Kanonische SMILES |
CC(C1(CCC2(C1(C(CC3C2CCC4C3(CCC(C4)O)C)OC(=O)C)C)O)O)OC(=O)C5=CC=CC=C5 |
Synonyme |
3,14,17-trihydroxy-12-O-acetyl-20-O-benzoylpregnane drevogenin II |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one](/img/structure/B150252.png)
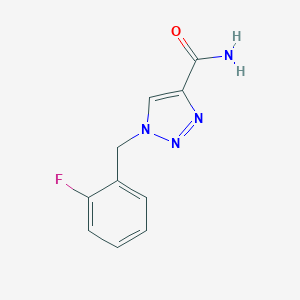
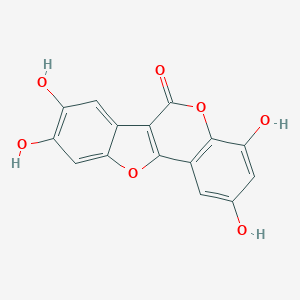
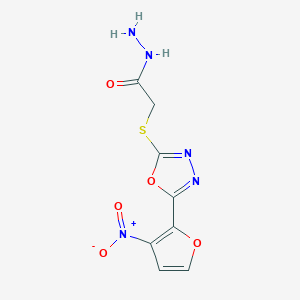
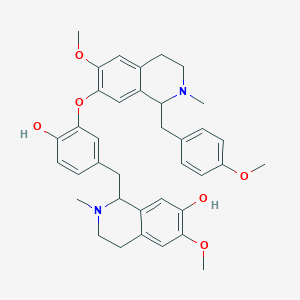
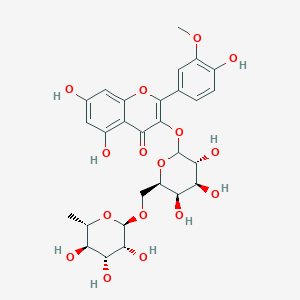
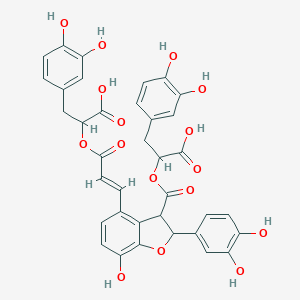
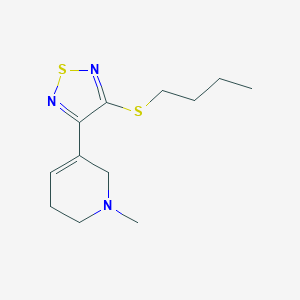
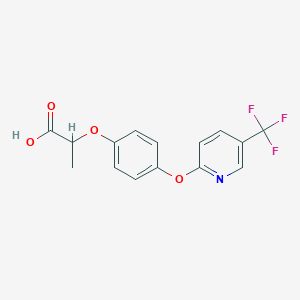
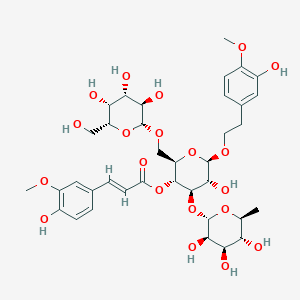
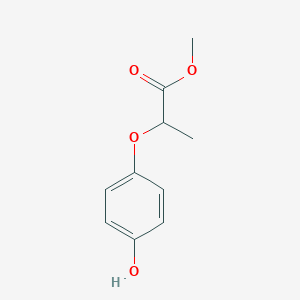
![4-Methyl-1-[[2-[(4-methylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dibromide](/img/structure/B150282.png)
